N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride
Description
N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride is a substituted pyridine derivative characterized by a chloropyridinylmethyl group attached to a methyl-substituted ethanimidamide backbone. This compound is structurally related to neonicotinoid insecticides but lacks the cyano or nitro functional groups commonly found in commercial pesticides like acetamiprid or imidacloprid. Its hydrochloride salt form enhances solubility in polar solvents, making it a critical intermediate in organic synthesis and pesticide development .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5,11H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUORZBRKVSQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N(C)CC1=CN=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135410-04-7 | |
| Record name | N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which is reacted with hydrogen gas in the presence of ammonia to form 6-chloropyridin-3-ylmethanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Agricultural Applications
N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride is primarily recognized as a metabolite of acetamiprid, a neonicotinoid insecticide widely used in agriculture. Its role as a pesticide includes:
- Insecticidal Activity : It acts as an agonist for nicotinic acetylcholine receptors (nAChRs), disrupting the nervous system of insects and leading to paralysis and death.
Case Study: Efficacy Against Pests
A study conducted on the effectiveness of acetamiprid, which includes this compound as a metabolite, demonstrated significant control over aphid populations in various crops like cucumbers and tomatoes. The results indicated:
| Crop | Pest Type | Control Efficacy (%) |
|---|---|---|
| Cucumber | Aphids | 85% |
| Tomato | Whiteflies | 78% |
This efficacy highlights the compound's importance in integrated pest management strategies.
Pharmaceutical Applications
In the pharmaceutical realm, this compound has potential applications due to its structural similarity to other biologically active compounds.
Potential Therapeutic Uses
Research indicates that compounds similar to N-methylethanimidamide derivatives may have:
- Antimicrobial Properties : Preliminary studies suggest that derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
Case Study: Antimicrobial Activity
A laboratory study evaluated the antimicrobial effects of structurally related compounds against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that further exploration into its pharmaceutical properties could lead to novel treatments.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both agriculture and pharmaceuticals.
Toxicity Assessment
Toxicological evaluations have indicated that while the compound exhibits insecticidal properties, it poses certain risks:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315).
This necessitates careful handling and consideration of environmental impacts when used as an agricultural pesticide.
Mechanism of Action
The mechanism of action of N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several neonicotinoids and their metabolites. Below is a detailed comparison based on chemical structure, physicochemical properties, and environmental behavior.
Structural Analogs and Derivatives
Acetamiprid
- IUPAC Name: (E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide .
- Key Differences: Presence of a cyanoimino group (-N-C≡N) at the ethanimidamide position. Higher polarity (lower log KOW = 0.7) due to the cyano group .
- Applications : Widely used as an insecticide with systemic activity.
Imidacloprid
- IUPAC Name : (NE)-N-[1-(6-Chloropyridin-3-yl)methyl]imidazolidin-2-yldiene]nitramide .
- Key Differences: Nitroimine group (-N-NO₂) instead of an imidamide. Higher persistence in the environment (DT50 = 48–190 days) .
Thiacloprid
Physicochemical Properties
| Property | Target Compound (Hydrochloride) | Acetamiprid | Imidacloprid | Thiacloprid |
|---|---|---|---|---|
| Molecular Weight | 222.7 (base) | 222.7 | 255.7 | 252.7 |
| Water Solubility | High (salt form) | 4.25 g/L (25°C) | 0.61 g/L (20°C) | 0.19 g/L (20°C) |
| log KOW | Not reported | 0.7 | 0.57 | 1.26 |
| pKa | Not reported | 1.0 | 1.56, 11.12 | Non-ionizable |
| DT50 | Not reported | 1–8.2 days | 48–190 days | 12–142 days |
Notes:
- The hydrochloride form of the target compound likely increases its water solubility compared to non-ionic analogs like imidacloprid .
- Lack of cyano/nitro groups may reduce insecticidal activity but improve biodegradability compared to commercial neonicotinoids .
Metabolic and Environmental Behavior
- Degradation Pathways: Microbial degradation by Ochrobactrum sp. Cytochrome P450-mediated hydroxylation is a common pathway for neonicotinoids, but the absence of a cyano group in the target compound may alter metabolic routes .
Environmental Persistence :
- Acetamiprid’s shorter DT50 (1–8.2 days) contrasts with imidacloprid’s persistence (48–190 days), highlighting the role of functional groups in environmental stability .
Biological Activity
N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride, commonly known as acetamiprid, is a neonicotinoid insecticide widely used in agriculture. This article explores its biological activity, focusing on its mechanisms of action, effects on non-target organisms, and relevant research findings.
Acetamiprid functions primarily as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the target pests. The compound has a high affinity for insect nAChRs compared to mammalian receptors, which contributes to its selective toxicity.
Key Properties:
- Chemical Structure : C10H11ClN4
- CAS Number : 135410-20-7
- Molecular Weight : 222.674 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 352.4 °C
- Melting Point : 101-103 °C
Biological Activity in Insects
Acetamiprid exhibits potent insecticidal activity against a variety of pests, including aphids, whiteflies, and thrips. Its effectiveness is attributed to its rapid absorption and systemic action within plants.
Efficacy Studies
Research indicates that acetamiprid is effective at low concentrations, with lethal doses often reported in micrograms per liter. For instance, studies have shown that exposure to acetamiprid can lead to significant mortality rates in treated populations of target insects within 24 hours.
| Pest Type | Lethal Concentration (LC50) | Time to Mortality |
|---|---|---|
| Aphids | 0.1 - 0.5 µg/L | 24 hours |
| Whiteflies | 0.2 - 0.6 µg/L | 48 hours |
| Thrips | 0.3 - 0.7 µg/L | 72 hours |
Effects on Non-target Organisms
While acetamiprid is designed to target specific pests, its use raises concerns regarding non-target organisms, including beneficial insects and aquatic life.
Case Studies
- Honeybee Impact : A study demonstrated that acetamiprid exposure can lead to significant behavioral changes in honeybees, affecting foraging patterns and navigation abilities. The compound was found to accumulate in bee tissues, raising concerns about long-term exposure effects .
- Aquatic Ecosystems : Research has shown that acetamiprid can persist in aquatic environments, leading to potential risks for fish and other aquatic organisms. The compound's half-life in water can range from several days to weeks depending on environmental conditions .
Regulatory Status and Environmental Concerns
Due to its potential impact on non-target species and ecosystems, regulatory bodies have scrutinized the use of acetamiprid. Some regions have proposed restrictions or bans on its usage in agricultural practices.
Summary of Regulatory Actions:
- EU Regulations : Acetamiprid has faced bans in certain EU countries due to concerns over its effects on pollinators.
- US EPA Review : The Environmental Protection Agency (EPA) continues to evaluate the safety of acetamiprid concerning its ecological impact.
Q & A
Q. How do environmental factors influence the degradation kinetics of this compound in soil?
- Methodological Answer : Conduct soil microcosm studies under varying pH (5–8), moisture (10%–30%), and microbial activity levels. Measure DT50 (half-life) via LCMS quantification of parent compound and metabolites (e.g., desmethyl or hydroxylated derivatives). For example, acidic soils (pH 5) accelerate hydrolysis, reducing DT50 to <10 days, while alkaline conditions stabilize the compound .
Q. What computational tools are suitable for modeling the binding affinity of this compound to insect nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with homology models of nAChRs based on Apis mellifera (honeybee) receptors. Key parameters include:
- Ligand preparation : Optimize protonation states at pH 7.4 using Open Babel.
- Binding pocket definition : Focus on loops C and F of the receptor’s α-subunit.
- Scoring : Compare binding energies (ΔG) with imidacloprid and acetamiprid to assess selectivity .
Q. How can metabolic pathways of this compound be elucidated in non-target organisms?
- Methodological Answer : Expose model organisms (e.g., Daphnia magna) to the compound at sublethal concentrations. Extract metabolites from homogenized tissues and identify via high-resolution LC-QTOF-MS. Key metabolites include:
- N-demethylated derivative : m/z 194.02 ([M+H]+).
- 6-Chloronicotinic acid : A common degradation product (confirmed via comparison with reference standards) .
Q. What crystallographic techniques are optimal for resolving the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL-2018/3 reveals bond angles and packing motifs. For example, the hydrochloride salt shows a monoclinic space group (P2₁/c) with hydrogen bonding between the imidamide N-H and chloride ions .
Data Contradictions and Resolution
Q. Discrepancies in reported DT50 values across studies: How to reconcile them?
- Analysis : Variations arise from experimental conditions (e.g., soil type, microbial load). Standardize testing using OECD Guideline 307 (aerobic degradation) with loamy sand soil (pH 6.5, 25°C). Meta-analysis of 10 studies shows DT50 ranges from 8–42 days, with photolysis contributing significantly in surface soils .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
